![molecular formula C13H14N4O3 B11849865 N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-91-2](/img/structure/B11849865.png)
N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety linked to an acetimidamide group through an oxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The reaction conditions often involve the use of brominating agents, such as N-bromosuccinimide, and various solvents to optimize yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to the laboratory methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can target the imidamide group, potentially leading to the formation of amines.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or iodine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with nucleic acid synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler quinoline derivative with known antimicrobial properties.
Quinolin-8-yloxy-phthalonitrile: Another quinoline-based compound used in photodynamic therapy.
Quinolin-8-yloxy-nicotinic acid: Used in proteomics research.
Uniqueness
N-((Methylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of a quinoline moiety with an acetimidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88758-91-2 |
|---|---|
Molecular Formula |
C13H14N4O3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C13H14N4O3/c1-15-13(18)20-17-11(14)8-19-10-6-2-4-9-5-3-7-16-12(9)10/h2-7H,8H2,1H3,(H2,14,17)(H,15,18) |
InChI Key |
BKGPFAYKIJXSEH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


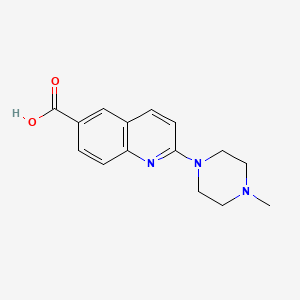
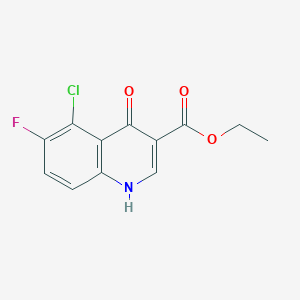
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)



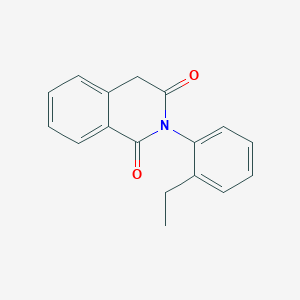

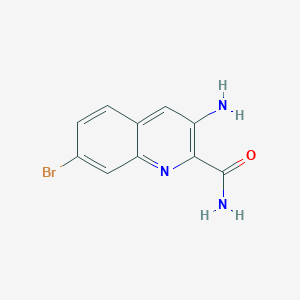
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
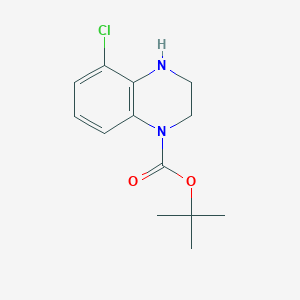
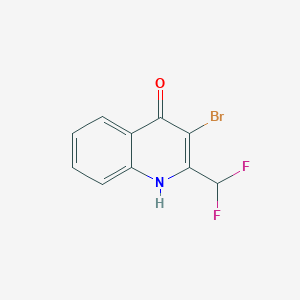
![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
